Cas no 223473-36-7 ((2R)-2-Amino-2-cyclopentylethan-1-ol)
(2R)-2-Amino-2-cyclopentylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-Amino-2-cyclopentylethan-1-ol
- (R)-2-Amino-2-cyclopentylethanol
- 223473-36-7
- N11334
- EN300-1830288
- SCHEMBL8249868
-
- Inchi: 1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m0/s1
- InChI Key: REQSKJYQZWAJFK-ZETCQYMHSA-N
- SMILES: OC[C@@H](C1CCCC1)N
Computed Properties
- Exact Mass: 129.115364102g/mol
- Monoisotopic Mass: 129.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 79
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.2
(2R)-2-Amino-2-cyclopentylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830288-1g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-5g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 5g |
$3770.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-10g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 10g |
$5590.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-0.05g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-0.1g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-0.25g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-0.5g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-1.0g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1830288-2.5g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1830288-5.0g |
(2R)-2-amino-2-cyclopentylethan-1-ol |
223473-36-7 | 5g |
$3770.0 | 2023-06-01 |
(2R)-2-Amino-2-cyclopentylethan-1-ol Suppliers
(2R)-2-Amino-2-cyclopentylethan-1-ol Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (2R)-2-Amino-2-cyclopentylethan-1-ol
Introduction to (2R)-2-Amino-2-cyclopentylethan-1-ol (CAS No. 223473-36-7)
(2R)-2-Amino-2-cyclopentylethan-1-ol (CAS No. 223473-36-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of amino alcohols, which are known for their diverse applications in the development of novel drugs and therapeutic agents.
The (2R)-configuration of this compound is particularly noteworthy, as it imparts specific stereochemical characteristics that can influence its interactions with biological targets. The cyclopentyl group attached to the amino alcohol backbone provides additional steric hindrance and hydrophobicity, which can enhance the compound's ability to penetrate cell membranes and interact with specific receptors or enzymes.
Recent studies have explored the potential of (2R)-2-Amino-2-cyclopentylethan-1-ol in various therapeutic areas. One notable application is in the development of neuroprotective agents. Research has shown that this compound can exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that (2R)-2-Amino-2-cyclopentylethan-1-ol can reduce oxidative stress and inhibit apoptosis in neuronal cells, making it a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its neuroprotective properties, (2R)-2-Amino-2-cyclopentylethan-1-ol has also been investigated for its potential as an anti-inflammatory agent. Inflammatory responses are a common feature of many diseases, including autoimmune disorders and chronic inflammatory conditions. A recent study in the *European Journal of Pharmacology* reported that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in managing inflammatory diseases.
The pharmacokinetic properties of (2R)-2-Amino-2-cyclopentylethan-1-ol have also been studied to evaluate its suitability for drug development. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has been shown to have good oral bioavailability and a reasonable half-life, which are important considerations for designing effective drug formulations.
Furthermore, the safety profile of (2R)-2-Amino-2-cyclopentylethan-1-ol has been assessed in preclinical studies. Toxicity studies conducted in animal models have revealed that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings support its potential for further clinical evaluation.
In conclusion, (2R)-2-Amino-2-cyclopentylethan-1-ol (CAS No. 223473-36-7) represents a promising lead compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological activities make it an attractive candidate for the development of novel therapeutic agents targeting neurodegenerative diseases, inflammatory conditions, and other medical indications. Ongoing research continues to explore the full potential of this compound, paving the way for future advancements in drug discovery and development.
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